molecular formula C11H13ClO2 B1590522 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid CAS No. 52411-49-1

3-(Chloromethyl)-2,4,6-trimethylbenzoic acid

Cat. No. B1590522
CAS RN: 52411-49-1
M. Wt: 212.67 g/mol
InChI Key: HCXGMDXQWGQHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)benzoic acid is a meta-substituted benzoic acid derivative . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of 3-(Chloromethyl)benzoic acid involves the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as a solvent with a pyridine catalyst .


Molecular Structure Analysis

The linear formula for 3-(Chloromethyl)benzoic acid is ClCH2C6H4CO2H . The molecular weight is 170.59 .


Chemical Reactions Analysis

The synthesis of 3-(Chloromethyl)benzoic acid is a one-step reaction, which is simple and easy to control . The reaction is carried out under the lewis acid catalysts such as zinc dichloride, ferric trichloride .


Physical And Chemical Properties Analysis

The melting point of 3-(Chloromethyl)benzoic acid is 136-138 °C . It is soluble in methanol .

Scientific Research Applications

Antiviral Activity of Dibenzo[a,j]xanthenes

Research has shown the successful use of polymer-supported catalysts in the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes, showcasing their significant antiviral activity against tobacco mosaic virus (Naidu et al., 2012). This highlights the potential for structurally complex benzoic acid derivatives to serve as precursors in the development of antiviral agents.

Organometallic Chemistry

The mercuriation of 3,4,5-trimethoxybenzoic acid and subsequent synthesis of derivatives demonstrates the versatility of benzoic acid derivatives in organometallic chemistry, providing insights into the structural and molecular properties of these compounds (Vicente et al., 1992). This area of research might be relevant for exploring the coordination chemistry and potential applications of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid in creating new materials or catalysts.

Polymer Synthesis

The development of hyperbranched poly(ester‐amide)s based on 3-hydroxybenzoic acid and 3,5-diaminobenzoic acid shows the utility of benzoic acid derivatives in polymer chemistry, especially in creating materials with specific physical and chemical properties (Kricheldorf & Loehden, 1995). Such research could inform potential applications of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid in the synthesis of novel polymers.

Liquid-Crystalline Properties

The fixation of multilayered structures in liquid-crystalline complexes involving benzoic acid derivatives points towards the application of these compounds in creating advanced materials with specific optical and structural properties (Kishikawa et al., 2008). This could suggest areas of exploration for the use of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid in materials science.

Safety And Hazards

3-(Chloromethyl)benzoic acid is considered hazardous. It is harmful if swallowed and causes skin corrosion . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-(chloromethyl)-2,4,6-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-6-4-7(2)10(11(13)14)8(3)9(6)5-12/h4H,5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXGMDXQWGQHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CCl)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506417
Record name 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-2,4,6-trimethylbenzoic acid

CAS RN

52411-49-1
Record name 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
Reactant of Route 6
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.